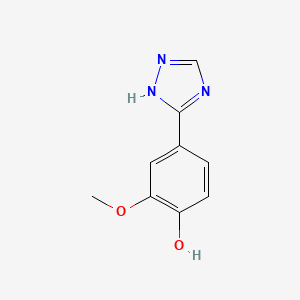

2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol

Description

Significance of Triazole-Containing Heterocyclic Compounds in Drug Discovery and Development

The 1,2,4-triazole (B32235) ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This five-membered heterocycle, containing three nitrogen atoms, is a key structural feature in a multitude of approved drugs. The unique electronic properties of the triazole ring, including its ability to participate in hydrogen bonding and dipole-dipole interactions, allow for effective binding to a wide array of biological targets such as enzymes and receptors.

The versatility of the triazole nucleus has led to the development of drugs with a broad spectrum of therapeutic applications. These include antifungal agents like fluconazole (B54011) and itraconazole, antiviral medications such as ribavirin, and anticancer drugs like anastrozole (B1683761) and letrozole. The metabolic stability of the triazole ring further enhances its appeal as a core component in drug design, contributing to improved pharmacokinetic profiles. The demonstrated success of triazole-containing drugs underscores the immense potential that lies within the exploration of novel derivatives.

Overview of 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol and Analogous Structures in Scientific Literature

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available scientific literature, the synthesis and biological evaluation of analogous structures provide valuable insights into its potential. The general synthesis of phenol-substituted 1,2,4-triazoles often involves multi-step reactions. A common synthetic route includes the initial formation of a hydrazide from a corresponding ester, followed by cyclization with a suitable reagent like carbon disulfide to form the triazole ring. Subsequent modifications can then be made to the core structure.

For instance, studies on related methoxyphenyl-triazole derivatives have demonstrated a range of biological activities. The presence of both a phenol (B47542) and a methoxy (B1213986) group on the phenyl ring attached to the triazole core can significantly influence the compound's physicochemical properties and its interaction with biological targets. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group can impact lipophilicity and metabolic stability.

Interactive Table: Representative Biological Activities of Analogous Phenol-Substituted Triazole Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Key Findings |

| Phenol-substituted 1,2,4-triazole-3-thiones | Antimicrobial, Anticancer | Some derivatives showed significant activity against various bacterial and fungal strains, as well as cytotoxic effects against cancer cell lines. |

| Methoxyphenyl-substituted 1,2,3-triazoles | Antileishmanial | Certain derivatives displayed potent activity against Leishmania species with low toxicity to host cells. nih.gov |

| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Steroid Sulfatase (STS) Inhibition | Potent inhibition of STS, an important target in hormone-dependent cancers like breast cancer. nih.gov |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | Anticancer | Exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines. |

This table presents data from studies on analogous compounds to illustrate the potential areas of investigation for this compound.

Rationale for Comprehensive Research on the Therapeutic and Mechanistic Aspects of the Chemical Compound

The established pharmacological importance of the 1,2,4-triazole scaffold, coupled with the known bioactivity of phenolic and methoxyphenyl moieties, provides a strong rationale for the comprehensive investigation of this compound. The structural features of this compound suggest a high potential for therapeutic applications.

A thorough investigation into its synthesis, characterization, and biological screening is warranted. Mechanistic studies would be crucial to elucidate its mode of action at the molecular level, potentially identifying novel biological targets or pathways. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogues, could lead to the optimization of its biological activity and the development of potent and selective drug candidates. Given the precedent set by structurally similar compounds, research into the anticancer, antimicrobial, and enzyme-inhibitory properties of this compound could unveil a promising new lead in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(1H-1,2,4-triazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8-4-6(2-3-7(8)13)9-10-5-11-12-9/h2-5,13H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYICJOBDKNWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 4 1h 1,2,4 Triazol 3 Yl Phenol and Its Chemical Derivatives

Historical Context of 1,2,4-Triazole (B32235) and Methoxy-Phenol Moiety Synthesis Relevant to Hybrid Structures

The synthesis of hybrid molecules like 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol is built upon a long history of developing synthetic routes for its constituent parts: the 1,2,4-triazole ring and the methoxy-phenol scaffold.

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, has been a subject of interest since its discovery by Bladin in 1885. researchgate.net Early and enduring methods for its synthesis include the Pellizzari reaction , discovered by Guido Pellizzari in 1911, which involves the reaction of an amide with a hydrazide to form the triazole ring. researchgate.netscispace.comwikipedia.orgyoutube.com Another foundational method is the Einhorn–Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914. wikipedia.org This reaction condenses imides with alkyl hydrazines to yield isomeric mixtures of 1,2,4-triazoles. researchgate.netscispace.comwikipedia.orgchemicalbook.com These classical reactions established the fundamental chemistry for constructing the triazole core, which became a recognized pharmacophore in numerous biologically active compounds. researchgate.netlifechemicals.comnih.govnih.govresearchgate.net

The methoxy-phenol moiety, specifically the 4-hydroxy-3-methoxyphenyl group, is derived from vanillin (B372448) and its oxidized form, vanillic acid. pensoft.net Vanillic acid itself is a dihydroxybenzoic acid derivative used as a flavoring agent and serves as a precursor in the synthesis of various active pharmaceutical ingredients. pensoft.netresearchgate.netresearchgate.net The synthesis of methoxy-phenol derivatives has traditionally involved methods such as the demethylation of corresponding methoxy (B1213986) compounds using strong acids or catalysts like boron tribromide (BBr₃), or the oxidation of aromatic precursors. mdma.chacs.orgnih.gov The well-understood chemistry and natural origin of vanillic acid derivatives make them valuable and readily available starting materials for more complex syntheses. researchgate.netnih.govnih.gov

The combination of these two well-established chemical scaffolds into a single hybrid structure is driven by the goal of creating new molecules with unique biological profiles, leveraging the known pharmacophoric properties of each component.

Targeted Synthetic Strategies for this compound Core and Its Precursors

The synthesis of the target compound can be achieved through various strategies, ranging from classical multistep protocols to more modern, efficient methods. A plausible precursor for the methoxy-phenol portion of the molecule is vanillic acid or its derivatives. pensoft.netresearchgate.net

Conventional methods for forming the 1,2,4-triazole ring typically involve the condensation and cyclization of precursors. These reactions, while foundational, often require high temperatures and long reaction times. wikipedia.org

Pellizzari Reaction : This method involves heating a mixture of an amide and an acyl hydrazide. researchgate.netscispace.com The reaction proceeds through an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the 1,2,4-triazole ring. wikipedia.orgchemicalbook.com For the target molecule, this could involve converting a vanillic acid derivative into an acyl hydrazide and reacting it with an appropriate amide.

Einhorn-Brunner Reaction : This reaction involves the acid-catalyzed condensation of hydrazines with diacylamines. scispace.comwikipedia.orgchemicalbook.com The mechanism involves the formation of an iminium ion, followed by a 1,5-proton shift and subsequent intramolecular attack to form the five-membered ring. wikipedia.org This method is known for producing substituted 1,2,4-triazoles.

Modern synthetic chemistry emphasizes efficiency, selectivity, and milder reaction conditions. For triazole synthesis, "click chemistry" has become a particularly powerful tool. frontiersin.orgnih.gov

Click Chemistry : The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a prime example of a click reaction. acs.org The copper(I)-catalyzed version (CuAAC) is exceptionally reliable and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govyoutube.com This approach is highly valued in drug discovery for its efficiency and biocompatibility. nih.govnih.gov A synthetic route to a related 1,2,3-triazole isomer of the target compound could involve preparing an azide-functionalized methoxy-phenol and reacting it with an alkyne under copper catalysis.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and selectivity. acs.orgnumberanalytics.comrasayanjournal.co.in This technique has been successfully applied to both conventional reactions like the Pellizzari reaction and modern click chemistry syntheses, making it a key technology for expediting the preparation of triazole derivatives. wikipedia.orgacs.orgrasayanjournal.co.in

Table 1: Comparison of Synthetic Strategies for Triazole Formation

| Strategy | Description | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pellizzari Reaction | Condensation of an amide and a hydrazide. scispace.comwikipedia.org | High temperatures, long reaction times. wikipedia.org | Utilizes common starting materials. | Low yields, harsh conditions, not regioselective. wikipedia.org |

| Einhorn-Brunner Reaction | Condensation of an imide and a hydrazine. wikipedia.org | Acid-catalyzed. wikipedia.orgchemicalbook.com | Provides substituted triazoles. | Can produce isomeric mixtures. wikipedia.org |

| CuAAC (Click Chemistry) | Copper(I)-catalyzed cycloaddition of an azide (B81097) and an alkyne. nih.gov | Mild conditions, often in water or benign solvents. frontiersin.orgacs.org | High yield, high selectivity, fast, biocompatible. nih.govacs.org | Requires synthesis of azide and alkyne precursors. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. numberanalytics.com | Varies by reaction type. | Drastically reduced reaction times, increased yields. acs.orgrasayanjournal.co.in | Requires specialized equipment. |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comnih.govrsc.orgbenthamscience.com This involves a shift away from traditional methods that use hazardous reagents and solvents toward more eco-friendly alternatives. rsc.orgbenthamscience.com

Key aspects of sustainable synthesis include:

Green Solvents : Replacing toxic and volatile organic solvents with environmentally benign alternatives like water, glycerol, or deep eutectic solvents (DES). frontiersin.orgnumberanalytics.comconsensus.app Water has been used successfully as a solvent for CuAAC reactions. consensus.app

Catalysis : Using efficient and reusable catalysts, particularly heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, thereby reducing waste. numberanalytics.comnih.gov Copper nanoparticles have been used as effective catalysts in green solvent systems. consensus.app

These sustainable approaches are not only environmentally responsible but can also lead to more efficient and cost-effective chemical processes. nih.govnih.govbenthamdirect.com

Derivatization Strategies and Analogue Preparation for Enhanced Biological Profiles

Once the core this compound structure is synthesized, it can be chemically modified to create a library of analogues. This process of derivatization is crucial in medicinal chemistry to fine-tune the molecule's properties and enhance its biological activity. researchgate.netnih.gov

The 1,2,4-triazole ring offers multiple sites for chemical modification, allowing for the introduction of various functional groups that can alter the compound's interaction with biological targets.

N-Alkylation : The nitrogen atoms of the triazole ring can be alkylated using alkyl halides or other alkylating agents. chemicalbook.comtandfonline.com This modification can produce a mixture of isomers, and the reaction conditions can be tuned to favor substitution at a specific nitrogen atom. tandfonline.com Alkylation can impact the molecule's solubility, lipophilicity, and hydrogen bonding capacity. nih.govnih.govthieme-connect.com

Mannich Reaction : The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (like the N-H of the triazole ring), formaldehyde, and a primary or secondary amine. researchgate.net This reaction introduces an aminomethyl group onto the triazole nitrogen, providing a versatile handle for creating a diverse range of derivatives with potential antimicrobial or antiproliferative activities. nih.govresearchgate.netnih.gov

Table 2: Selected Derivatization Strategies for the 1,2,4-Triazole Ring

| Reaction Type | Reagents | Functional Group Introduced | Purpose |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Dimethyl sulfate. tandfonline.comthieme-connect.com | Alkyl, Benzyl groups. | Modify polarity, size, and receptor binding. nih.gov |

| Mannich Reaction | Formaldehyde, Primary/Secondary Amine. researchgate.netnih.gov | Aminomethyl (-CH₂NR₂). | Introduce diverse functional groups for enhanced biological activity. researchgate.netnih.gov |

Structural Diversification on the Methoxy-Phenol Substructure

The methoxy-phenol scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a variety of derivatives. Key strategies include reactions targeting the phenolic hydroxyl group and the methoxy group.

One common transformation is the demethylation of the methoxy group to yield a dihydroxy-phenyl derivative. For instance, the synthesis of 4-(1H-1,2,4-triazol-1-yl)phenol can be achieved by refluxing its precursor, 1-(4-methoxyphenyl)-1H-1,2,4-triazole, with a 48% hydrobromic acid solution. This process effectively cleaves the methyl ether to produce the corresponding phenol (B47542). prepchem.com

The phenolic hydroxyl group is another key site for diversification. It can undergo nucleophilic substitution reactions to introduce various functional groups. evitachem.com Furthermore, the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives has been accomplished through Huisgen cycloaddition reactions, where the phenolic moiety is part of the alkyne precursor, 4-((trimethylsilyl)ethynyl)phenol. nih.gov This approach allows for the introduction of a wide array of substituents on the phenyl ring of the triazole.

Additionally, the methoxy group itself can be the target of oxidative reactions under specific conditions, potentially forming aldehydes or carboxylic acids, thereby further expanding the chemical space of these derivatives. evitachem.com These modifications on the methoxy-phenol substructure are crucial for tuning the electronic and steric properties of the molecule.

Synthesis of Schiff Bases and Other Hybrid Derivatives

A prominent route for creating hybrid derivatives of this compound involves the formation of Schiff bases. These compounds, characterized by an azomethine (-C=N-) group, are typically synthesized through the condensation of a primary amine with an active carbonyl compound. nih.gov In this context, the synthesis generally starts with 3-amino-1,2,4-triazole, which serves as the amine component.

The carbonyl component is an aldehyde or ketone containing the 2-methoxy-4-hydroxyphenyl moiety, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or its derivatives. For example, the Schiff base 4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxy-6-nitrophenol is synthesized from 3-amino-1,2,4-triazole and 5-nitro vanillin. ijprs.com The reaction involves refluxing the precursors in an appropriate solvent, often ethanol. nih.govneliti.com

More advanced, environmentally friendly methods have also been developed. Ultrasound-assisted synthesis has been shown to produce Schiff bases in excellent yields within minutes. nih.gov For instance, the condensation of 3-aminotrizoles with various aromatic aldehydes, including those with methoxy or ethoxy groups, proceeds rapidly under sonochemical conditions. nih.gov These reactions highlight the efficiency and versatility of Schiff base formation in generating a wide array of hybrid molecules derived from the core structure.

Table 1: Examples of Synthesized Schiff Bases and Related Derivatives

| Precursor 1 (Amine) | Precursor 2 (Aldehyde) | Resulting Schiff Base | Synthesis Method | Reference |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | 5-Nitro vanillin | 4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxy-6-nitrophenol | Conventional Reflux | ijprs.com |

| 3-Amino-1,2,4-triazole | 3-Ethoxy-4-hydroxybenzaldehyde | 2-Ethoxy-4-[(E)-(4H-1,2,4-triazol-3-ylimino)methyl]phenol | Ultrasound-assisted | nih.gov |

| 2,4,6-Trimethylphenylamine | Vanillin | 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | Conventional Reflux | nih.gov |

| 4-Amino-5-propyl-3-thiol-1,2,4-triazole | 4-Isopropoxybenzaldehyde | 4-((4-Isopropoxybenzylidene)amino)-5-propyl-4H-3-thiol-1,2,4-triazole | Condensation |

Complexation with Metal Ions to Form Bioactive Chelates

Schiff bases derived from this compound are excellent ligands for forming coordination complexes with various metal ions. neliti.comresearchgate.net The presence of multiple heteroatoms (nitrogen and oxygen) creates effective chelation sites. The azomethine nitrogen and the deprotonated phenolic oxygen are the primary coordination points. neliti.com

The synthesis of these metal complexes typically involves refluxing the Schiff base ligand with a metal salt (e.g., chlorides or nitrates) in an ethanolic solution. ijprs.comneliti.com This method has been used to prepare complexes with a range of divalent metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). ijprs.com

Elemental analysis of the resulting complexes often establishes a 1:1 metal-to-ligand ratio. neliti.com The geometry of the final metal complex can vary, with square-pyramidal and octahedral geometries being common. researchgate.net The formation of these metal chelates is significant as it often enhances the biological activity compared to the free Schiff base ligand. nih.gov

Table 2: Synthesized Metal Complexes of Triazole-Derived Schiff Bases

| Schiff Base Ligand | Metal Ion(s) | Proposed Geometry | Reference |

|---|---|---|---|

| 4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxy-6-nitrophenol | Cu(II), Ni(II), Co(II), Zn(II) | Not Specified | ijprs.com |

| 4-((4-Isopropoxybenzylidene)amino)-5-propyl-4H-3-thiol-1,2,4-triazole | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Square-pyramidal/Octahedral | |

| 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | Cd(II), Cu(II) | Not Specified | neliti.com |

| N-(4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one)pyridoxaldimine | Cu(II), V(IV) | Distorted Square-pyramidal | researchgate.net |

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds

A comprehensive suite of analytical and spectroscopic techniques is employed to confirm the structure, purity, and properties of the synthesized compounds. These methods provide unambiguous evidence for the formation of the target molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify key functional groups. For Schiff bases, characteristic stretching vibrations include N-H (around 3100-3200 cm⁻¹), C=N (azomethine, around 1600-1630 cm⁻¹), and C=N (triazole ring). nih.gov In metal complexes, a shift in the C=N and C-O stretching frequencies upon coordination to the metal ion provides evidence of chelation. neliti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is fundamental for elucidating the detailed molecular structure. In ¹H NMR spectra of Schiff bases, the azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8.3-8.8 ppm. nih.gov The aromatic and phenolic protons also provide characteristic signals that confirm the structure. ¹³C NMR spectra are used to identify all unique carbon atoms, with the azomethine carbon resonating around δ 159-161 ppm. nih.govnih.gov

Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. nih.gov

Single-Crystal X-ray Diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique has been used to confirm the E-stereoisomerism of Schiff bases and the coordination geometry of metal complexes. researchgate.netresearchgate.netjournalcsij.com

Other Techniques such as elemental analysis are used to determine the empirical formula of the compounds, which is especially important for confirming the stoichiometry of metal complexes. neliti.com Molar conductivity measurements help to determine whether the complexes are electrolytic or non-electrolytic in nature. neliti.com Furthermore, computational methods like Density Functional Theory (DFT) are increasingly used to calculate and predict molecular structures, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data for validation. researchgate.netepstem.net

Table 3: Key Spectroscopic Data for a Representative Schiff Base (Compound: 2-Ethoxy-4-[(E)-(4H-1,2,4-Triazol-3-ylimino)methyl]phenol)

| Technique | Observed Data | Interpretation | Reference |

|---|---|---|---|

| FT-IR (cm⁻¹) | 3073, 1633, 1580, 1030 | N-H, HC=N, C=N (triazole), N-N | nih.gov |

| ¹H NMR (δ, ppm) | 8.38 (s, 1H), 9.26 (s, 1H) | Azomethine proton, Triazole CH proton | nih.gov |

| ¹³C NMR (δ, ppm) | 161.18, 153.79 | Azomethine carbon, Triazole N-CH=N carbon | nih.gov |

| ESI-MS (m/z) | 232.09651 (found) | Corresponds to [M+H]⁺ for C₁₁H₁₂N₄O₂ | nih.gov |

Biological Activity Profiling and Mechanistic Investigations of 2 Methoxy 4 1h 1,2,4 Triazol 3 Yl Phenol Analogues

Evaluation of Antimicrobial Potency and Spectrum

The 1,2,4-triazole (B32235) nucleus is a core component in a variety of compounds recognized for their broad-spectrum antimicrobial properties. nih.govptfarm.pl The incorporation of this heterocyclic system, often in conjunction with a phenol (B47542) moiety, has led to the development of analogues with notable activity against a range of pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives built upon the 1,2,4-triazole scaffold have demonstrated significant antibacterial efficacy. nih.gov These compounds are frequently evaluated for their in vitro ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov

Studies on various 1,2,4-triazole derivatives have shown promising activity. For instance, certain Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit strong antibacterial action against the Gram-positive bacterium Staphylococcus aureus, with some analogues showing activity superior to the standard drug streptomycin. nih.gov However, in the same study, the compounds were not effective against the Gram-negative strain Escherichia coli. nih.gov

In contrast, other research has found that different triazole analogues are active against E. coli. Novel 1,2,3-triazole derivatives of sulfamethoxazole, for example, displayed inhibitory effects against both S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov Similarly, certain 1,2,4-triazole-fluoroquinolone hybrids have shown excellent activity against a panel of pathogens including E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, and B. cereus. nih.gov The structural variations, such as the nature and position of substituent groups on the phenyl ring attached to the triazole core, play a crucial role in determining the antibacterial potency and spectrum. nih.govnih.gov

| Compound/Analogue Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity (MIC) |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Escherichia coli | Strong activity against S. aureus; no activity against E. coli. nih.gov |

| Sulfamethoxazole-1,2,3-triazole derivatives | Staphylococcus aureus | Escherichia coli | Compound 12 was most potent against S. aureus (MIC = 20 µg/mL); Compound 15 was most potent against E. coli (MIC = 21 µg/mL). nih.gov |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | S. aureus, B. cereus, E. faecalis | E. coli, P. aeruginosa, Y. pseudotuberculosis | Excellent activity with MIC values from 0.12 to 1.95 µg/mL. nih.gov |

| Clinafloxacin-triazole hybrids | S. aureus, B. subtilis, M. luteus | E. coli, S. dysenteriae, P. aeruginosa | High inhibitory efficacy with MIC values from 0.25 to 32 µg/mL. nih.gov |

The primary method for assessing antibacterial activity is the inhibition of bacterial growth, typically quantified by determining the Minimum Inhibitory Concentration (MIC). nih.gov Beyond planktonic growth, the ability of bacteria to form biofilms presents a significant challenge in treating infections. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics. researchgate.netnih.gov

Recent research has focused on developing triazole-based compounds that can disrupt or inhibit biofilm formation. researchgate.netnih.govtandfonline.com Studies have shown that the hybridization of a 1,2,4-triazole core with other pharmacophores, such as ciprofloxacin, can yield derivatives with a distinct inhibitory effect against both planktonic and biofilm-embedded cells of Haemophilus species. nih.gov In one study, a 1,2,3-triazole-thiazole hybrid, compound 5a , was identified as the most active agent against biofilm formation in three different bacterial strains. tandfonline.com Another investigation into triazole and Schiff base conjugates found that compound E10 demonstrated a good anti-biofilm effect alongside its direct antibacterial activity. nih.gov The modification of natural products with a triazole moiety is also being explored as a promising strategy to create potent anti-biofilm agents. researchgate.net

Antifungal Activity Against Yeast and Filamentous Fungi

Analogues incorporating the 1,2,4-triazole ring are well-established as potent antifungal agents, forming the basis for several clinically used drugs. ptfarm.pl Their activity spans a wide range of pathogenic fungi, including both unicellular yeasts and multicellular filamentous fungi.

Research has demonstrated that novel Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol possess strong antifungal effects against the filamentous fungus Microsporum gypseum, a dermatophyte that can be difficult to treat. nih.gov Several of these synthesized compounds showed activity superior or comparable to the standard drug ketoconazole. nih.gov However, these specific derivatives were not effective against the yeast Candida albicans or the mold Aspergillus niger. nih.gov

Conversely, other studies on different 1,2,4-triazole derivatives have reported significant activity against C. albicans. nih.gov For instance, sulfide (B99878) derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols exhibited potent activity against a panel of six pathogenic fungi, including C. albicans, Cryptococcus neoformans (a yeast), and Aspergillus fumigatus (a filamentous fungus). nih.gov The structure-activity relationship in these compounds is critical, as sulfone derivatives in the same study showed lower antifungal activity. nih.gov

Mechanistic Insights into Antimicrobial Action (e.g., cell membrane disruption, metallo-organic framework degradation)

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For triazole-based compounds, a primary mechanism of antifungal activity is the inhibition of cytochrome P450-dependent 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. Molecular docking studies on new 1H-1,2,4-triazolyl derivatives suggest that their antifungal activity likely involves the inhibition of CYP51 from C. albicans.

In the context of antibacterial action, a different target has been proposed for these compounds. The same molecular docking study indicated that the probable mechanism of antibacterial activity involves the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting this enzyme, the triazole derivatives interfere with cell wall synthesis, leading to bacterial death.

Anticancer Activity Research and Antiproliferative Effects

The 1,2,4-triazole scaffold is a ubiquitous structural feature in many synthetic compounds that exhibit a wide range of therapeutic effects, including anticancer activity. Analogues that combine this heterocycle with a methoxyphenol moiety are being actively investigated for their ability to inhibit the proliferation of cancer cells and induce apoptosis.

Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., Breast, Lung, Colon, Liver Carcinoma)

The antiproliferative potential of 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol analogues has been evaluated against a variety of human cancer cell lines.

Breast Cancer: An analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has demonstrated significant anticancer effects in breast cancer cell lines, including triple-negative (MDA-MB-231, MDA-MB-468) and luminal A (MCF-7) types. tandfonline.com MMPP was shown to inhibit cancer cell growth, induce apoptosis, and suppress migration and invasion. tandfonline.com Its mechanism involves the dual regulation of VEGFR2 and PPARγ pathways. tandfonline.com Other studies on novel 1,2,3-triazole derivatives also report potent cytotoxic activity against the MCF-7 breast cancer cell line. For example, a sulfamoylated derivative, (8R,13S,14S,17S)-2-ethyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrane-3,17-diyl bis(sulphamate) (EMBS), also induced apoptosis in MCF-7 and MDA-MB-231 cells.

Lung Cancer: Novel thiazole-triazole hybrids have been synthesized and evaluated for their cytotoxic activities against human non-small cell lung cancer (NSCLC) A549 cells. All tested compounds in this series surpassed the potency of the standard chemotherapy drug cisplatin (B142131). For instance, the azide (B81097) derivative 3 showed an IC50 value of 74.4 nM, making it nearly 8-fold more potent than cisplatin (IC50 = 586 nM) in this cell line.

Colon Cancer: A novel synthesized compound, MMPP, also demonstrated a significant inhibitory effect on the growth of colon cancer cells. researchgate.net It was found to induce apoptotic cell death in a concentration-dependent manner. researchgate.net The mechanism of action in colon cancer involves the inhibition of IκB kinase β (IKKβ), leading to increased expression of death receptors DR5 and DR6. researchgate.net Other studies have investigated the cytotoxic effects of various compounds on the HT-29 human colon cancer cell line, showing dose- and time-dependent cytotoxicity.

Liver Carcinoma: Research has extended to liver cancer, with indolyl-1,2,4-triazole hybrids showing promising antiproliferative activity against the HepG-2 human liver cancer cell line. One compound, 13b , exhibited a potent IC50 value of 0.32 µM against HepG2 cells. This compound was found to induce apoptosis and arrest the cell cycle, with a dual inhibitory effect on EGFR and PARP-1. Another compound, 2-methoxyestradiol (B1684026) (2ME2), a natural estradiol (B170435) metabolite, also showed cytotoxic activity in the HepG2 cell line by inducing cell cycle arrest and apoptosis. ptfarm.pl

| Analogue Type | Cancer Cell Line | Cell Line Type | Observed Activity (IC50) |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | MCF-7, MDA-MB-231, MDA-MB-468 | Breast Carcinoma | Demonstrated growth inhibition and apoptosis induction. tandfonline.com |

| Thiazole-triazole hybrid (Compound 3 ) | A549 | Non-Small Cell Lung Cancer | 74.4 nM |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Colon Cancer Cells | Colon Carcinoma | Showed significant growth inhibition and induced apoptosis. researchgate.net |

| Indolyl-1,2,4-triazole hybrid (Compound 13b ) | HepG-2 | Liver Carcinoma | 0.32 µM |

| 1,2,3-Triazole derivative (Compound 5 ) | MCF-7 | Breast Carcinoma | 5.03 µM |

| 2-Methoxyestradiol (2ME2) | HepG-2 | Liver Carcinoma | Exerted cytotoxic activity. ptfarm.pl |

Molecular Mechanisms of Action in Inducing Apoptosis (e.g., Caspase, Bax, Bcl2 Activation)

Analogues of this compound have been demonstrated to induce apoptosis in cancer cells by modulating the intrinsic and extrinsic apoptotic pathways. The molecular basis of this activity involves the regulation of key proteins in the Bcl-2 family and the activation of the caspase cascade, which are central to programmed cell death. researchgate.net

A key mechanism observed is the alteration of the ratio between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. oncotarget.comresearchgate.net Studies on various triazole derivatives show that these compounds can upregulate the expression of Bax while simultaneously downregulating Bcl-2. nih.govijper.org This shift disrupts the mitochondrial outer membrane potential, a critical event in the intrinsic apoptotic pathway. The increased Bax/Bcl-2 ratio is a hallmark of mitochondrial involvement in the apoptotic process. oncotarget.comnih.gov

Following the disruption of the mitochondrial membrane, a cascade of executioner proteins known as caspases is activated. Research on a structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), revealed the activation of initiator caspase-8 and caspase-9, as well as the executioner caspase-3. nih.govnih.govjmb.or.kr The activation of caspase-3/7 is a common downstream event triggered by these analogues, leading to the final stages of apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies. oncotarget.comnih.govtums.ac.ir The activation of these caspases confirms that both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways are engaged. ijper.orgnih.govnih.govjmb.or.kr

The table below summarizes the effects of these analogues on key apoptotic markers.

Table 1: Modulation of Apoptotic Proteins by this compound Analogues Data based on studies of various triazole derivatives and related phenol compounds.

| Protein | Effect | Apoptotic Pathway | Reference |

|---|---|---|---|

| Bax | Upregulation | Intrinsic | nih.gov, nih.gov, nih.gov, oncotarget.com, ijper.org |

| Bcl-2 | Downregulation | Intrinsic | nih.gov, nih.gov, nih.gov, ijper.org |

| Caspase-3 | Activation | Execution | nih.gov, nih.gov, ijper.org, jmb.or.kr |

| Caspase-8 | Activation | Extrinsic | nih.gov, nih.gov, ijper.org, jmb.or.kr |

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

A critical aspect of the anticancer potential of this compound analogues lies in their ability to curb the fundamental processes of cancer progression: proliferation, migration, and invasion. The 1,2,4-triazole nucleus is a key pharmacophore that contributes to these wide-ranging bioactivities. nih.gov

Numerous studies have documented the potent antiproliferative effects of 1,2,4-triazole derivatives against a panel of human cancer cell lines, including breast, liver, and pancreatic cancer. researchgate.netnih.govnih.gov The inhibitory concentration (IC50) values for some of these compounds have been reported in the low micromolar range, indicating significant cytotoxic activity against cancer cells. nih.govrsc.org For example, certain 1,2,4-triazole-tethered indolinones showed potent anticancer activity against PANC1 (pancreatic) and HepG2 (liver) cancer cell lines, with IC50 values as low as 0.17 µM. nih.gov

Beyond inhibiting cell growth, these compounds have been shown to effectively suppress cancer cell migration and invasion, which are crucial steps in the metastatic cascade. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) demonstrated a significant ability to suppress these activities in breast cancer cell lines. nih.govnih.govjmb.or.kr Mechanistically, this is achieved in part by inhibiting the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. MMPP was found to inhibit the mRNA expression of transcription factors that promote EMT. nih.govnih.gov

The table below provides examples of the antiproliferative activity of some 1,2,4-triazole analogues.

Table 2: Antiproliferative Activity of Selected 1,2,4-Triazole Analogues

| Compound Type | Cancer Cell Line | IC50 Range (µM) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-Tethered Indolinones | PANC1 (Pancreatic) | 0.17 - 4.29 | nih.gov |

| 1,2,4-Triazole-Tethered Indolinones | HepG2 (Liver) | 0.58 - 4.49 | nih.gov |

| Indolyl 1,2,4-Triazoles | MCF-7 (Breast) | 0.891 - >10 | rsc.org |

| Indolyl 1,2,4-Triazoles | MDA-MB-231 (Breast) | 1.914 - >10 | rsc.org |

Modulation of Key Oncogenic Signaling Pathways (e.g., VEGFR2, PPARγ, AKT)

The anticancer effects of this compound analogues are underpinned by their ability to interfere with crucial signaling pathways that drive tumor growth, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and the PI3K/AKT/mTOR cascade. tandfonline.comresearchgate.netnih.gov

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels essential for tumor growth. Several 1,2,4-triazole derivatives have been developed as potent VEGFR2 inhibitors. nih.gov The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) was shown to inhibit the phosphorylation of VEGFR2, a key step in its activation. nih.govnih.govjmb.or.kr By blocking VEGFR2 signaling, these compounds can effectively cut off the nutrient supply to tumors.

A convergent point for many of these signaling activities is the PI3K/AKT pathway, a central regulator of cell survival and proliferation. Both the inhibition of VEGFR2 and the activation of PPARγ by MMPP ultimately lead to the downregulation of AKT activity. nih.govnih.govjmb.or.kr Other triazole derivatives have also been shown to inhibit the phosphorylation of AKT and its downstream effector mTOR, further contributing to the induction of apoptosis and cell cycle arrest. nih.govnih.gov This multi-pronged attack on key oncogenic pathways highlights the therapeutic potential of these compounds. nih.gov

Enzyme Inhibition Studies of Pharmacologically Relevant Targets

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing inactive steroid sulfates. nih.govtandfonline.com In hormone-dependent cancers like breast cancer, STS provides a local supply of hormones that fuel tumor proliferation, making it an attractive therapeutic target. nih.govsemanticscholar.org

Non-steroidal compounds featuring a triazole core have emerged as a promising class of STS inhibitors. nih.gov Specifically, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol bearing a sulfamate (B1201201) group have been synthesized and shown to be potent STS inhibitors. nih.govacs.org The sulfamate moiety is a key pharmacophore that irreversibly inhibits the enzyme. sci-hub.se These triazole-based inhibitors are designed to mimic the natural steroid substrates of the enzyme. nih.gov

The inhibitory potency of these compounds can be exceptionally high, with some analogues demonstrating IC50 values in the low nanomolar range, rivaling or even exceeding that of Irosustat, a benchmark STS inhibitor that has been investigated in clinical trials. nih.govnih.gov For instance, one derivative, 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulfamate, inhibited the STS enzyme with an IC50 value of 36 nM. semanticscholar.org Another compound in a separate study showed an IC50 of 0.21 nM in MCF-7 cells, which was five-fold more potent than Irosustat. nih.gov

Table 3: Steroid Sulfatase (STS) Inhibition by Triazolyl-phenol Analogues

| Compound | Inhibitory Potency (IC50) | Assay Condition | Reference |

|---|---|---|---|

| 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulfamate | 36 nM | Enzymatic Assay | semanticscholar.org |

| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivative (5l) | 0.21 nM | MCF-7 Cells | nih.gov |

| 6-(1-(m-fluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate (3L) | 15.97 nM | Enzymatic Assay | nih.gov |

Carbonic Anhydrase-II (CA-II) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov The isoform Carbonic Anhydrase-II (CA-II) is a well-established therapeutic target, and its inhibition is relevant for treating various conditions. nih.gov Over-expression of certain CA isoforms is associated with specific types of cancer. nih.gov

Phenols and their derivatives are a known class of carbonic anhydrase inhibitors. mdpi.com The 1,2,4-triazole scaffold has also been extensively used to develop potent CA inhibitors. nih.govresearchgate.net The inhibitory mechanism often involves the coordination of the inhibitor to the zinc ion located in the active site of the enzyme. nih.gov

Studies on various 1H-1,2,3-triazole analogues have demonstrated significant inhibitory potential against both bovine and human CA-II (bCA-II and hCA-II). nih.gov For a series of these compounds, IC50 values against hCA-II were found to be in the range of 10.9–18.5 µM. nih.gov Similarly, 1,2,4-triazole-3-thione derivatives have shown inhibitory activity against CA-II. nih.gov The combination of a phenol and a triazole moiety, as seen in this compound, suggests a strong potential for CA-II inhibition based on the established activity of these individual pharmacophores.

Table 4: Carbonic Anhydrase-II (CA-II) Inhibition by Triazole Analogues

| Compound Type | Target Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| 1H-1,2,3-Triazole Analogues | hCA-II | 10.9 - 18.5 | nih.gov |

| 1H-1,2,3-Triazole Analogues | bCA-II | 11.1 - 17.8 | nih.gov |

| Morpholine derived Thiazoles (for comparison) | CA-II | Ki = 9.64 | rsc.org |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a vital precursor for the synthesis of nucleic acids and amino acids, making DHFR a key target for both anticancer and antimicrobial agents. nih.gov

Compounds based on a 1,2,4-triazole skeleton have been synthesized and evaluated as DHFR inhibitors. nih.gov In one such study, a new class of DHFR inhibitors was developed based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol framework. One compound from this series was found to be 2.7 times more active than the classical DHFR inhibitor methotrexate. nih.gov Molecular modeling studies have helped to elucidate the binding modes of these triazole-based inhibitors within the active site of human DHFR, showing key interactions with essential amino acid residues. nih.gov The development of these novel, non-classical antifolates represents a continuing effort to discover more selective and effective anticancer agents that can overcome resistance to existing therapies. nih.gov

Table 5: Dihydrofolate Reductase (DHFR) Inhibition by 1,2,4-Triazole Analogues

| Compound Type | Activity Compared to Methotrexate | Target Enzyme | Reference |

|---|---|---|---|

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | 2.7 times more active | hDHFR | nih.gov |

Cholinesterase (AChE, BChE) Inhibition

Analogues of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. Dysfunction of acetylcholine-containing neurons is a key factor in the cognitive decline seen in this neurodegenerative disorder.

Certain substituted chalcones, which share phenolic characteristics, have shown potential in inhibiting these enzymes. The inhibitory activity is dependent on the substitution pattern on the aromatic rings. nih.gov For instance, some chalcone (B49325) derivatives inhibit AChE with IC50 values ranging from 28.2 to 134.5 µM, while others are more effective against BChE, with IC50 values between 16.0 and 23.1 µM. nih.gov Similarly, a study on 2,3,4,9-tetrahydro-1H-carbazole derivatives identified several compounds as selective AChE inhibitors. epa.gov The broad interest in 1,2,4-triazole derivatives for treating central nervous system diseases underscores the therapeutic potential of this chemical class. nih.govresearchgate.net

Table 1: Cholinesterase Inhibition by Analogue Compounds

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Substituted Chalcones | Acetylcholinesterase | 28.2 - 134.5 | nih.gov |

| Substituted Chalcones | Butyrylcholinesterase | 16.0 - 23.1 | nih.gov |

Alpha-Glucosidase and Urease Inhibition

Alpha-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing Diabetes Mellitus by controlling post-meal blood sugar spikes. nih.gov The 1,2,4-triazole scaffold has been extensively explored for developing novel antidiabetic agents. nih.gov Molecular hybrids incorporating the 1,2,4-triazole ring have demonstrated promising inhibitory activity against both α-amylase and α-glucosidase. nih.gov

Recent studies on novel 1,2,4-triazole-based derivatives have identified potent dual inhibitors of these enzymes. For example, certain derivatives showed significantly stronger α-glucosidase inhibition than the standard drug acarbose, with IC50 values as low as 0.27 ± 0.01 µg/mL. nih.gov Structure-activity relationship analyses indicate that substituents, such as acetyl and bromo groups, are crucial for enhancing inhibitory potency. nih.gov

Urease Inhibition: The urease enzyme is a critical virulence factor for certain bacteria, including Helicobacter pylori, which is associated with peptic ulcers. This enzyme catalyzes the hydrolysis of urea, enabling bacterial survival in the acidic stomach environment. Consequently, urease inhibitors are of significant interest. While specific data on this compound is not available, related heterocyclic compounds have been studied. For instance, regio-selectively alkylated benzimidazole-2-thione derivatives have been designed as urease inhibitors, with some compounds showing IC50 values of 0.11 mM against H. pylori urease. mdpi.com

Table 2: α-Glucosidase Inhibition by 1,2,4-Triazole Analogues

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative 4 | α-Glucosidase | 0.27 ± 0.01 | nih.gov |

| Triazole Derivative 10 | α-Glucosidase | 0.31 ± 0.01 | nih.gov |

| Triazole Derivative 4 | α-Amylase | 0.19 ± 0.01 | nih.gov |

| Triazole Derivative 10 | α-Amylase | 0.26 ± 0.01 | nih.gov |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the synthesis of pro-inflammatory mediators like leukotrienes from arachidonic acid. nih.govnih.gov The 1,2,4-triazole scaffold is considered a promising platform for developing novel LOX inhibitors due to its strong binding affinity for biological targets and low toxicity. nih.govacs.org

A series of chlorophenyl-furfuryl-based 1,2,4-triazole derivatives demonstrated potent to excellent in vitro inhibitory activity against soybean 15-LOX, with IC50 values ranging from 17.43 ± 0.38 to 82.34 ± 0.58 μM. nih.govnih.govacs.org Structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring are critical determinants of their inhibitory efficacy. nih.gov Furthermore, other research has identified 1,2,4-triazole derivatives as antagonists of the 5-lipoxygenase-activating protein (FLAP), which is crucial for leukotriene biosynthesis. acs.org

Table 3: 15-Lipoxygenase Inhibition by 1,2,4-Triazole Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 7k | 17.43 ± 0.38 | nih.gov |

| Compound 7o | 19.35 ± 0.71 | nih.gov |

| Compound 7m | 23.59 ± 0.68 | nih.gov |

| Compound 7b | 26.35 ± 0.62 | nih.gov |

| Compound 7i | 27.53 ± 0.82 | nih.gov |

| Quercetin (Standard) | 4.86 ± 0.14 | nih.gov |

| Baicalein (Standard) | 2.24 ± 0.13 | nih.gov |

Investigation of Other Pharmacological Activities and Underlying Mechanisms

Anti-inflammatory Effects via Modulation of NF-κB, MAPK, and Histone Acetylation

Chronic inflammation is linked to numerous diseases, and targeting inflammatory pathways is a major focus of drug discovery. Analogues of this compound have shown significant anti-inflammatory properties by modulating key signaling pathways.

Studies on 1,2,4-triazole derivatives demonstrate their ability to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov For example, 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was found to suppress neuroinflammation in models of Alzheimer's disease by repressing both MAPK and NF-κB signaling. nih.gov These pathways are critical regulators of pro-inflammatory gene expression. The activation of NF-κB and MAPKs can be attenuated by inhibiting the phosphorylation of key proteins like IκBα, p65, JNK, ERK, and p38. nih.govresearchgate.net

Phenolic compounds, such as the natural stilbenoid Pterostilbene, also exhibit anti-inflammatory activity by attenuating NF-κB/ERK signaling and enhancing antioxidant defenses. mdpi.com Another analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), alleviates inflammatory responses in liver sepsis by inhibiting STAT3 phosphorylation, a pathway often linked with NF-κB and MAPK signaling. nih.gov

Antiviral Activity (e.g., against specific viral targets and replication)

The triazole scaffold is a well-established core structure in many commercialized drugs with antimicrobial and antiviral properties. nih.gov Both 1,2,3- and 1,2,4-triazole derivatives have shown remarkable antiviral activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis viruses, and influenza virus. nih.gov

The antiviral mechanism often involves targeting specific viral proteins. For example, natural phenolic compounds have been identified as allosteric inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication. nih.gov Two such phenolic compounds showed distinct antiviral activity in cellular assays, highlighting the potential of this chemical class to inhibit viral replication and support the host's immune response. nih.gov The synthesis of guanine (B1146940) analogs with phosphonomethoxyethyl side chains, a structure that can be conceptually linked to modified nucleosides, has also been a strategy to develop antiviral agents. acs.org

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. The 1,2,4-triazole ring is a key component in many compounds with potent antitubercular activity. nih.govsphinxsai.com

Numerous studies have reported on 1,2,4-triazole derivatives with significant activity against both drug-sensitive and multi-drug-resistant (MDR) M. tuberculosis strains. nih.govmdpi.com For instance, S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols have shown minimum inhibitory concentrations (MICs) as low as 0.03 µM, which is superior to some first-line anti-tuberculosis drugs. nih.gov Another study found that 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited promising activity against H37Rv and MDR strains with MICs of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-d-ribofuranose 2'-oxidase (DprE1) or β-ketoacyl ACP synthase I (KasA), which are involved in cell wall synthesis. mdpi.comnih.gov

Table 4: Antitubercular Activity of 1,2,4-Triazole Analogues

| Compound | Target Strain | MIC | Reference |

|---|---|---|---|

| S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols | M. tuberculosis H37Rv & MDR strains | 0.03 µM | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR M. tuberculosis | 11 µg/mL | mdpi.com |

| Pyridine-1,2,4-triazole derivative (C4) | M. tuberculosis H37Ra | 0.976 μg/mL | nih.gov |

| Schiff Base of Compound 1 (Compound 2) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |

| Schiff Base of Compound 1 (Compound 4) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |

Anticonvulsant Activities

The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a significant area of research in medicinal chemistry. The 1,2,4-triazole nucleus is a key pharmacophore found in several clinically used drugs and has been extensively investigated for its potential anticonvulsant properties. Analogues of this compound, which incorporate the triazole scaffold, have been a subject of interest in the development of new anticonvulsant agents. These investigations often involve screening in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to identify promising candidates.

A study on a series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones demonstrated that these compounds exhibited varying degrees of anticonvulsant activity in the MES test. nih.gov Among the synthesized analogues, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one emerged as a particularly potent compound. nih.gov This compound displayed a median effective dose (ED₅₀) of 23.7 mg/kg in the MES test. nih.gov Further evaluation of this promising analogue in models of chemically induced seizures, including those induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline, suggested that its anticonvulsant action might be mediated, at least in part, through GABAergic mechanisms. nih.gov

In another study, a series of 4-(substituted-phenyl)- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and evaluated for their anticonvulsant effects. nih.gov Two compounds from this series, specifically the 4-(4-chlorophenyl) and 4-(4-bromophenyl) derivatives (compounds 6o and 6q respectively), demonstrated significant oral activity against MES-induced seizures. nih.gov These compounds also showed potent activity against seizures induced by pentylenetetrazole and bicuculline. nih.gov

Furthermore, the investigation of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govfrontiersin.orgtriazole derivatives revealed notable anticonvulsant potential. nih.gov Specifically, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govfrontiersin.orgtriazole (compound 3c) showed selective protection in the MES seizure model with an ED₅₀ value of 49.1 mg/kg. nih.gov Another analogue, 6-(4-propoxyphenyl)thiazolo[3,2-b] nih.govnih.govfrontiersin.orgtriazole (compound 5b), was found to be active in both the MES and scPTZ screens. nih.gov

The synthesis of triazolopyrimidine derivatives also yielded compounds with significant anticonvulsive activity. frontiersin.org In one such study, compound 6d was identified as the most potent among the tested derivatives, with ED₅₀ values of 15.8 and 14.1 mg/kg against MES and PTZ-induced seizures, respectively. frontiersin.org The antiepileptic efficacy of this compound was also observed in seizure models induced by 3-mercaptopropionic acid and bicuculline. frontiersin.org

Additionally, research into 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones identified compound 4g as a highly promising anticonvulsant agent. nih.gov This compound was potent against both MES- and PTZ-induced seizures, with ED₅₀ values of 23.7 and 18.9 mg/kg, respectively. nih.gov

The following tables summarize the anticonvulsant activity of selected 1,2,4-triazole analogues.

Table 1: Anticonvulsant Activity of 4-(2-Alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Analogues

| Compound Name | Anticonvulsant Test | ED₅₀ (mg/kg) |

|---|---|---|

| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES | 23.7 |

Data sourced from reference nih.gov

Table 2: Anticonvulsant Activity of 4-(Substituted-phenyl)- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]quinazolin-5(4H)-one Analogues| Compound | Anticonvulsant Test | Route of Administration | ED₅₀ (mg/kg) |

|---|---|---|---|

| 6o | MES | Oral | 88.02 |

| 6q | MES | Oral | 94.6 |

Data sourced from reference nih.gov

Table 3: Anticonvulsant Activity of 6-(Substituted-phenyl)thiazolo[3,2-b] nih.govnih.govfrontiersin.orgtriazole Analogues| Compound | Anticonvulsant Test | ED₅₀ (mg/kg) |

|---|---|---|

| 3c | MES | 49.1 |

| 5b | PTZ | 63.4 |

Data sourced from reference nih.gov

Table 4: Anticonvulsant Activity of Triazolopyrimidine and 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one Analogues| Compound | Anticonvulsant Test | ED₅₀ (mg/kg) |

|---|---|---|

| 6d | MES | 15.8 |

| PTZ | 14.1 | |

| 4g | MES | 23.7 |

| PTZ | 18.9 |

Data sourced from references frontiersin.orgnih.gov

Structure Activity Relationship Sar Studies for 2 Methoxy 4 1h 1,2,4 Triazol 3 Yl Phenol Derivatives

Elucidation of Essential Pharmacophoric Features for Desired Biological Potency

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in medicinal chemistry. nih.gov It is a bioisosteric equivalent for amide, ester, and carboxylic acid groups and is valued for its metabolic stability. nih.govnih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for high-affinity interactions with biological receptors. nih.gov The triazole moiety's dipole character, rigidity, and contribution to solubility are also considered vital for its function. nih.govnih.gov The phenolic component, particularly the hydroxyl group, is often associated with antioxidant activity through its ability to scavenge free radicals. evitachem.com The methoxy (B1213986) group influences the electronic properties and conformation of the phenyl ring. The spatial arrangement of these three components—the phenol (B47542), the methoxy group, and the triazole ring—creates a unique three-dimensional structure that dictates its interaction with specific biological targets. nih.gov

Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity

The position and nature of substituents on the phenolic ring are critical determinants of biological activity. The methoxy group, in particular, plays a significant role. In studies on related 1,2,4-triazolo-linked conjugates, methoxy substitution on the aromatic ring was found to enhance cytotoxic activity. mdpi.com The placement of this group is also crucial; research has shown that a 2-methoxy substitution can result in greater activity compared to 3-methoxy or 4-methoxy substitutions. mdpi.com The phenolic hydroxyl group is another key feature. Its ability to participate in nucleophilic substitution reactions suggests that modifications at this site are feasible and could modulate activity. evitachem.com

Table 1: Impact of Methoxy Group Position on Biological Activity of Related Triazole Conjugates

| Substitution Position | Observed Activity | Source |

|---|---|---|

| 2-Methoxy | Enhanced Activity | mdpi.com |

| 3-Methoxy | Moderate Activity | mdpi.com |

This table is based on findings from related 1,2,4-triazole conjugate structures.

The 1,2,4-triazole ring itself offers multiple positions for substitution, which can significantly alter the compound's biological profile. For instance, attaching a 4-pyridyl substituent to the triazole ring in a series of related compounds resulted in excellent anti-tuberculosis activity. nih.gov In other series, N-aryl substitutions on the triazole ring were shown to influence the biological activity based on the nature and position of substituents on that aryl ring. mdpi.com

Furthermore, the linker connecting the triazole ring to other parts of a molecule is a key area for modification. In related 4H-1,2,4-triazole-3-thiol structures, S-alkylation at the thiol group is a common strategy to introduce diverse functionalities, leading to a wide range of biological actions including antifungal and antimicrobial activities. mdpi.com This demonstrates that not only the substituents on the rings but also the nature of the chemical bridge between pharmacophoric elements are vital for efficacy.

Table 2: Examples of Triazole Ring Substitutions and Their Effects

| Substituent/Modification | Target Ring | Resulting Activity | Source |

|---|---|---|---|

| 4-pyridyl | Triazole Ring | Excellent anti-TB activity | nih.gov |

| N-aryl groups | Triazole Ring | Activity influenced by aryl substituents | mdpi.com |

This table draws from research on various 1,2,4-triazole-containing scaffolds to illustrate the principles of substitution.

The electronic nature and hydrophobicity of substituents are fundamental parameters in SAR. Research on natural product derivatives conjugated with triazoles has shown that the electronic properties of substituents on the 1,2,4-triazole ring can have a direct impact on potency. nih.gov Specifically, compounds with electron-withdrawing substituents tended to exhibit potent activity, whereas those with electron-donating groups showed more moderate activity. nih.gov

Similarly, studies on other triazole-based series, such as steroid sulfatase inhibitors, have systematically explored the effects of various substituents on a terminal phenyl ring. nih.gov By introducing groups with varying electronic and hydrophobic characteristics (e.g., halogens like chlorine and bromine, alkyl groups like methyl and ethyl, and strong electron-withdrawing groups like nitro), researchers can fine-tune the potency of the compounds. nih.gov This systematic approach allows for the development of a clearer understanding of how lipophilicity and electron density distribution across the molecule affect its interaction with the target enzyme or receptor.

Table 3: Influence of Electronic Properties of Substituents on Activity

| Substituent Type on Triazole Ring | General Effect on Activity | Source |

|---|---|---|

| Electron-withdrawing | Potent Activity | nih.gov |

This data is derived from studies on triazole-conjugated natural product derivatives.

Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative observations, Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate structural features of compounds with their biological activities. For derivatives of 1,2,4-triazole, 3D-QSAR methods have proven to be particularly useful. nih.gov

One such approach is the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA). nih.gov This method was successfully applied to a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives to model their anticancer potential. nih.gov The process involves aligning a set of molecules and calculating their steric and electrostatic fields. A statistical model is then generated that links these field values to the observed biological activity. nih.gov

The resulting QSAR model is validated using internal (q²) and external (pred_r²) prediction metrics to ensure its robustness. nih.gov A successful model can reveal which spatial regions around the molecule are sensitive to steric bulk or electrostatic charges. For example, the model might indicate that a positive electrostatic potential in a specific region enhances activity, guiding chemists to place electron-withdrawing groups there. Conversely, it might show that steric bulk is detrimental in another area. These insights are invaluable for the rational design of new, more potent analogues with improved pharmacological profiles. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Research on 2 Methoxy 4 1h 1,2,4 Triazol 3 Yl Phenol

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding the potential biological targets of compounds like 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)phenol and elucidating the structural basis of their activity.

Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between a ligand and its target protein. Lower scores typically indicate a more favorable binding interaction. Studies on various 1,2,4-triazole (B32235) derivatives demonstrate their potential to bind to a range of biological targets, particularly protein kinases, which are often implicated in diseases like cancer.

For instance, molecular docking studies on a series of 1,2,3-triazole derivatives with a methoxyphenyl group revealed promising binding affinities for the EGFR tyrosine kinase receptor (PDB: 2J5F). scispace.com Similarly, other research on 1,2,4-triazole hybrids identified strong binding interactions with c-kit tyrosine kinase and protein kinase B. nih.gov A study on a novel triazole derivative as a TIM-3 inhibitor identified a lead candidate, HIT104310526, with a strong MMGBSA binding free energy of -67.16 kcal/mol. nih.gov These findings highlight the capability of the triazole scaffold, shared by this compound, to effectively fit into the binding pockets of various enzymes. The optimal binding mode is determined by the pose with the lowest energy, which reveals how the ligand orients itself within the active site to maximize favorable interactions.

Table 1: Representative Molecular Docking Results for Triazole Derivatives

| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Source(s) |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamides | EGFR Tyrosine Kinase | 2J5F | Good interaction scores reported | scispace.com |

| 1,2,4-Triazole-acetamide hybrids | c-kit Tyrosine Kinase | - | -176.749 | nih.gov |

| 1,2,4-Triazole-acetamide hybrids | Protein Kinase B | - | -170.066 | nih.gov |

| N-[(1H-1,2,4-triazol-3-yl)phenyl]-methanamide | TIM-3 | - | -67.16 (MMGBSA) | nih.gov |

| Pyrrole-benzenesulfonamide hybrid | Carbonic Anhydrase II | - | - | acs.org |

Note: The table presents data for structurally related triazole compounds to illustrate the application and findings of molecular docking simulations for this chemical class. Direct docking data for this compound was not available in the provided sources.

Beyond predicting affinity, docking simulations identify the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic contacts, and π-π stacking, are critical for the stability of the ligand-protein complex.

In studies of related triazole compounds, specific interactions have been detailed. For example, a methoxyphenyl-triazole derivative was found to form two hydrogen bonds within the active site of the EGFR receptor, along with aromatic hydrogen bonds with Met793 and Lys745 and hydrophobic interactions with Pro794, Leu792, and Phe723. scispace.com In another case, docking of a sulfonamide-bearing compound into carbonic anhydrase isoforms showed that the central ring formed hydrophobic interactions with Pro202 and Leu198. acs.org The binding of inhibitors to TIM-3 was stabilized by interactions with core binding pocket residues such as GLY-25 and PRO-24. nih.gov Understanding these key interactions is fundamental for structure-based drug design, allowing for the modification of the ligand to enhance its potency and selectivity.

Quantum Chemical Calculations for Electronic and Structural Properties (e.g., DFT, NBO, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules like this compound. These methods calculate properties based on the principles of quantum mechanics.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of quantum chemical studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. epstem.netepstem.net

DFT calculations have been widely applied to various triazole derivatives to compute these properties. epstem.nettandfonline.com For example, in a study of a quinoline-triazole derivative, DFT calculations were used to investigate FMOs, density of states (DOS), and global and local chemical reactivity descriptors. tandfonline.comsemanticscholar.org These descriptors, such as electronegativity, chemical hardness, and softness, are derived from HOMO-LUMO energies and help in predicting the reactive behavior of the molecule. Natural Bond Orbital (NBO) analysis is also employed to study intramolecular charge transfer and delocalization of electron density. semanticscholar.org

Table 2: Representative Quantum Chemical Calculation Parameters for Triazole Derivatives

| Compound Class | Method/Basis Set | Calculated Properties | Source(s) |

|---|---|---|---|

| 2-Methoxy-4-[...]azomethine]phenyl-2-methylbenzoate | DFT (B3LYP, B3PW91) | HOMO-LUMO energy, MEP, Mulliken charges | epstem.netepstem.netepstem.net |

| 2-methoxy-6-[...]-iminomethyl] phenyl benzoate | DFT (B3LYP/6-311G(d)) | HOMO, LUMO, Atomic charges | epstem.net |

| Ethyl 2-f[...]-4H- 1,2,4-triazol 3-yl] sulfanylg acetate | DFT (B3LYP/6-311G(d,p)) | FMO, MEP, NBO, Reactivity descriptors | tandfonline.comsemanticscholar.org |

Note: This table summarizes computational methods used for analogous compounds, illustrating the theoretical approaches applicable to this compound.

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. This is achieved by optimizing the molecular geometry using methods like DFT. researchgate.netresearchgate.net The resulting structure provides key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-[4-(4-Methoxy-phenyl)-5-(2-pyrid-yl)-4H-1,2,4-triazol-3-yl]phenol, the dihedral angles between the triazole ring and the attached phenyl groups were calculated to be 64.02° and 77.39°. nih.gov Such geometric details are crucial for understanding how the molecule will fit into a receptor's binding site.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule. tandfonline.com The MEP map uses a color scale to indicate different electrostatic potential values, with red typically representing electron-rich regions (negative potential, susceptible to electrophilic attack) and blue representing electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For triazole-containing compounds, MEP analysis helps identify the nitrogen atoms of the triazole ring and the oxygen of the phenolic group as potential hydrogen bond acceptors and donors, respectively, which is vital information for predicting intermolecular interactions. epstem.netepstem.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the conformational stability of the complex and the dynamics of the binding process. semanticscholar.org

MD simulations are used to validate the stability of binding poses predicted by docking. By simulating the ligand-protein complex in a physiological environment (e.g., in water) for a period of nanoseconds, researchers can observe whether the key interactions are maintained. An analysis of root-mean-square fluctuation (RMSF) of protein residues can reveal how the flexibility of the active site changes upon ligand binding. For example, in a study of TIM-3 inhibitors, MD simulations showed that residues in the core binding pocket, like GLY-25 and PRO-24, exhibited decreased fluctuation upon ligand binding, indicating stabilization of the complex. nih.gov Conversely, other residues distant from the binding site showed increased flexibility, suggesting dynamic structural changes induced by the ligand. nih.gov These simulations are critical for confirming the stability of a predicted binding mode and understanding the dynamic nature of the molecular recognition process.

In Silico Screening and Library Design for Novel Analogues

The quest for novel therapeutic agents often begins with the identification of a promising scaffold, such as this compound. Computational chemistry provides a powerful toolkit for rapidly exploring the chemical space around this core structure to design analogues with enhanced biological activity and improved physicochemical properties. In silico screening and library design are central to this modern drug discovery paradigm, enabling the prioritization of compounds for synthesis and experimental testing.